molecular formula C5H6N2O2S B063557 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183302-40-1

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B063557
M. Wt: 158.18 g/mol
InChI Key: VPKZWNGODJNQKN-UHFFFAOYSA-N
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Description

Thiadiazole derivatives, including those structurally related to 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, are of significant interest due to their diverse chemical and pharmacological properties. These compounds are explored for their potential in various applications, ranging from medicinal chemistry to materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives, like 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid, involves several key steps. For instance, 1,2,3-Thiadiazole-4-carboxylic acid derivatives can be synthesized from 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid via oxidation, followed by conversion into various forms, such as amides and ethyl esters, through reactions with acid chlorides or azides (Looker & Wilson, 1965).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a thiadiazole ring, often substituted with various groups to modify its properties. For example, crystal structures of compounds containing the thiadiazole moiety have been determined, showcasing hydrogen-bonded dimers and various intermolecular interactions (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a range of chemical reactions, including ring-opening reactions with bases and the formation of corresponding thioamides or esters under specific conditions (Remizov, Pevzner, & Petrov, 2019). These reactions illustrate the chemical versatility and reactivity of thiadiazole compounds.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity Evaluation

Researchers have explored the microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties. These compounds, including derivatives of 1,3,4-thiadiazole, were investigated for their antimicrobial, antilipase, and antiurease activities. Some exhibited moderate antimicrobial activity against tested microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).

Reactions with Selected Bases

The reactions of thiadiazole derivatives with bases have been studied, revealing the potential for creating various heterocyclic compounds. This research highlights the versatility of thiadiazole compounds in chemical reactions, leading to the development of compounds with potential biological activities (Remizov et al., 2019).

Ring Enlargement and Unusual Reduction

An unexpected reaction involving the dimeric ring enlargement with sulfur addition of ethyl 1,2,3-thiadiazole-4-carboxylate has been reported. This reaction underscores the unique chemical properties of thiadiazole derivatives and their potential for generating novel cyclic compounds (Miyawaki et al., 2004).

Synthesis of Heterocyclic Systems

The synthesis of previously unreported heterocyclic systems by reacting thiadiazole derivatives with diethanolamine has been developed. This method demonstrates the application of thiadiazole derivatives in synthesizing complex heterocycles, which could be explored for various biological and material science applications (Kropotina et al., 2008).

Auxin Activities and Antiblastic Effects

The synthesis of acylamides from thiadiazole derivatives and their evaluation for auxin activities and antiblastic effects on wheat gemma have been studied. Although the auxin activities were not high, this research indicates the potential agricultural applications of thiadiazole derivatives (Yue et al., 2010).

properties

IUPAC Name

4-ethylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZWNGODJNQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407148
Record name 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid

CAS RN

183302-40-1
Record name 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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